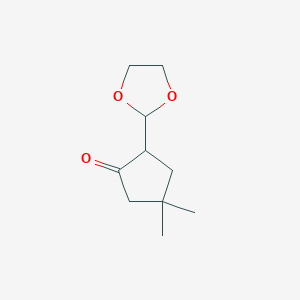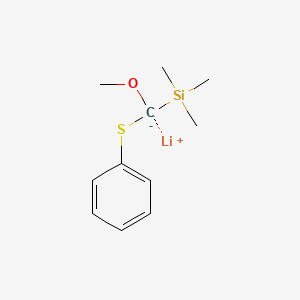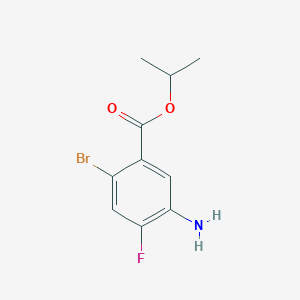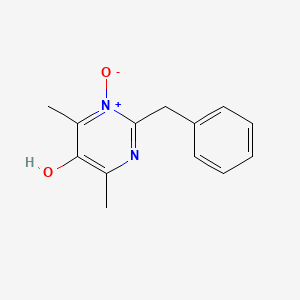
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the condensation of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method involves the reaction of benzylamine with 4,6-dimethyl-2-oxo-1lambda~5~-pyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction time and energy consumption. The choice of method depends on the desired scale of production and the specific requirements of the application.
化学反应分析
Types of Reactions
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while reduction can produce amine-substituted compounds.
科学研究应用
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include signal transduction cascades or metabolic processes that are modulated by the compound’s presence.
相似化合物的比较
Similar Compounds
2-Benzyl-4,6-dimethylpyrimidine: Lacks the oxo group, which may affect its reactivity and binding properties.
4,6-Dimethyl-2-oxo-1lambda~5~-pyrimidin-5-ol: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
2-Benzyl-4-methyl-1-oxo-1lambda~5~-pyrimidin-5-ol: Similar structure but with one less methyl group, potentially altering its chemical and biological properties.
Uniqueness
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.
属性
CAS 编号 |
88070-41-1 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-benzyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(16)10(2)15(17)12(14-9)8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3 |
InChI 键 |
CBAVPPWDYUEJBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=[N+](C(=N1)CC2=CC=CC=C2)[O-])C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}prop-2-enal](/img/structure/B14397646.png)
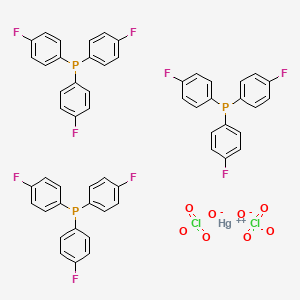
phosphanium bromide](/img/structure/B14397654.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
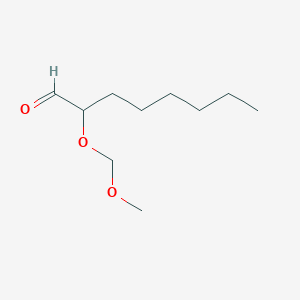
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)

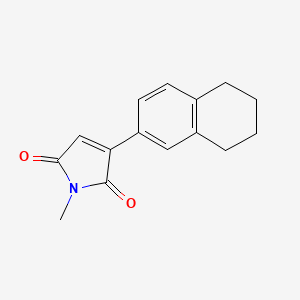
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
